Cimiracemoside A

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

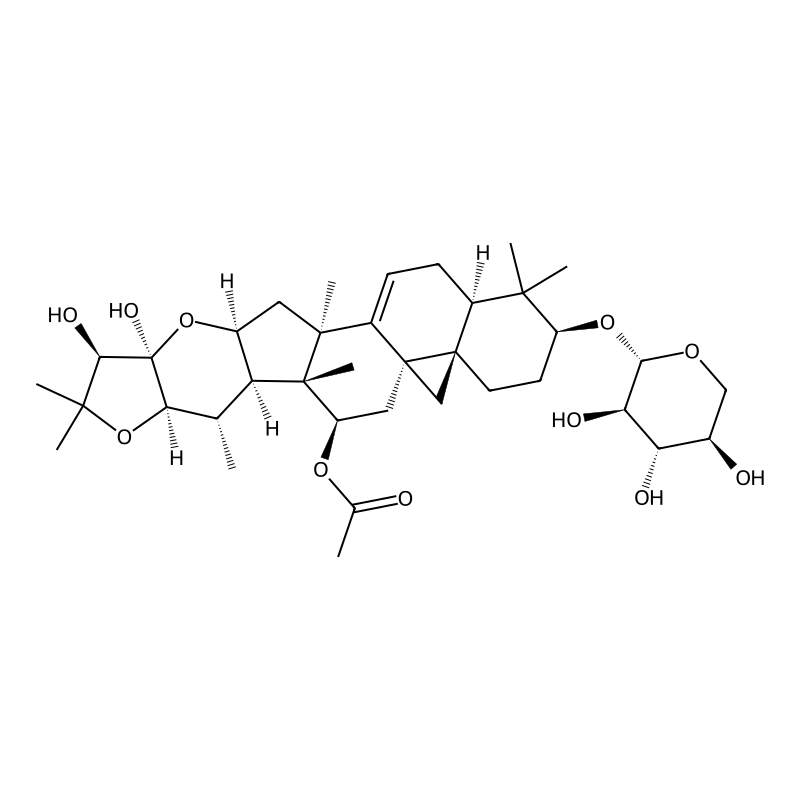

Cimiracemoside A is a naturally occurring compound derived from the roots of Cimicifuga racemosa, commonly known as black cohosh. This herbaceous plant belongs to the Ranunculaceae family and is primarily found in North America. Cimiracemoside A is recognized for its complex structure, with a molecular formula of and a molecular weight of . The compound appears as a colorless crystalline substance, characterized by its tasteless and odorless properties. It has a melting point of 196-197 °C and exhibits moderate solubility in methanol .

- Oxidation: Cimiracemoside A can be oxidized to form different derivatives, which may alter its biological activity.

- Reduction: Reduction reactions can modify its glycosidic bonds, potentially affecting its solubility and reactivity.

- Substitution: Substitution reactions can occur at the hydroxyl groups present in the molecule, allowing for the introduction of new functional groups .

The specific conditions and reagents for these reactions often include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride .

Cimiracemoside A exhibits significant biological activities, including:

- Estrogenic Effects: It interacts with estrogen receptors, making it potentially beneficial for managing menopausal symptoms such as hot flashes.

- Anti-inflammatory Properties: The compound shows promise in reducing inflammation, which could be useful in treating various inflammatory disorders.

- Neuroprotective Effects: Preliminary studies suggest that Cimiracemoside A may protect neuronal cells from damage, indicating potential applications in neurodegenerative diseases .

The primary method for synthesizing Cimiracemoside A involves extraction from the roots of black cohosh. The process includes:

- Extraction: The dried and powdered rhizomes are subjected to solvent extraction using methanol or ethanol.

- Purification: The extract is purified through chromatographic techniques such as high-performance liquid chromatography (HPLC).

- Characterization: Techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) are employed to confirm the identity and purity of Cimiracemoside A .

Cimiracemoside A has diverse applications across various fields:

- Pharmaceuticals: Due to its estrogenic and anti-inflammatory properties, it is being explored for developing treatments for menopausal symptoms and inflammatory conditions.

- Cosmetics: Its antioxidant properties make it a candidate for use in skincare products aimed at reducing oxidative stress on the skin.

- Food Industry: Potential use as a natural preservative due to its antioxidant capabilities .

Research on Cimiracemoside A has highlighted its interactions with various biological systems:

- Studies have indicated that it may enhance the efficacy of certain medications used in hormone replacement therapy.

- Interaction studies have also explored its safety profile when combined with other herbal extracts or pharmaceuticals, showing no significant adverse effects at reasonable doses .

Several compounds share structural or functional similarities with Cimiracemoside A. Notable examples include:

- Cimiracemoside B

- Cimiracemoside C

- Cimiracemoside D

Comparison TableCompound Molecular Formula Key Biological Activities Unique Features Cimiracemoside A Estrogenic, anti-inflammatory Strong neuroprotective effects Cimiracemoside B Estrogenic Less potent than Cimiracemoside A Cimiracemoside C Antioxidant Focused on antioxidant activity Cimiracemoside D Anti-inflammatory Unique glycosidic structure

| Compound | Molecular Formula | Key Biological Activities | Unique Features |

|---|---|---|---|

| Cimiracemoside A | Estrogenic, anti-inflammatory | Strong neuroprotective effects | |

| Cimiracemoside B | Estrogenic | Less potent than Cimiracemoside A | |

| Cimiracemoside C | Antioxidant | Focused on antioxidant activity | |

| Cimiracemoside D | Anti-inflammatory | Unique glycosidic structure |

Cimiracemoside A stands out due to its comprehensive range of biological activities, particularly its neuroprotective effects, which are not as pronounced in other similar compounds.

Accelerated Solvent Extraction represents a sophisticated sample preparation technique that utilizes elevated temperature and pressure conditions to enhance the extraction efficiency of bioactive compounds from complex natural product matrices. For Cimiracemoside A isolation, optimal extraction parameters have been systematically investigated and refined through comprehensive research studies [1] [2] [3].

Temperature Optimization: The extraction temperature constitutes a critical parameter that directly influences the solubility and recovery of triterpene saponins. Research has demonstrated that room temperature extraction (20-28°C) provides optimal conditions for Cimiracemoside A recovery, as elevated temperatures beyond this range can lead to thermal degradation of the target compound [4]. Studies comparing extraction efficiency at different temperatures revealed that while 50°C showed reduced yields compared to room temperature, temperatures of 90-100°C maximized extraction efficiency for phenolic compounds but posed decomposition risks for sensitive triterpene structures [3].

Pressure Parameters: Standard operational pressure of 1500 pounds per square inch has been established as optimal for natural product extraction applications. This pressure level ensures that solvents remain in liquid state at elevated temperatures while facilitating enhanced penetration into plant matrices [1]. The full operational range of Accelerated Solvent Extraction systems extends from 0.3 to 20 megapascals, providing flexibility for various extraction requirements [2].

Solvent System Selection: The choice of extraction solvent significantly impacts the recovery efficiency of Cimiracemoside A. Water alone provides moderate extraction efficiency, while the addition of 20% ethanol to water substantially improves saponin recovery. However, higher ethanol concentrations (40%) result in reduced efficiency for triterpene saponins [4]. For optimal phenolic compound extraction, a 60:40 methanol-water mixture has been identified as the most effective solvent system [3].

Static Time and Cycle Optimization: Standard extraction protocols employ 5-minute static times, which provide adequate solvent-sample contact for efficient extraction. Extended contact times of 10-15 minutes show diminishing returns and may not justify the increased processing time [1]. Multiple extraction cycles significantly enhance recovery rates, with 2-3 cycles achieving greater than 96% extraction efficiency compared to single-cycle extractions [4].

| Parameter | Optimal Range/Value | Extraction Efficiency | Reference |

|---|---|---|---|

| Temperature | 20-28°C | Maximum for triterpene saponins | [4] |

| Pressure | 1500 psi | Standard for natural products | [1] |

| Solvent | 20% ethanol-water | Enhanced saponin recovery | [4] |

| Static Time | 5 minutes | Standard extraction time | [1] |

| Cycles | 2-3 cycles | >96% recovery efficiency | [4] |

Preparative High Performance Liquid Chromatography Purification Protocols

Preparative High Performance Liquid Chromatography serves as the cornerstone methodology for large-scale purification of Cimiracemoside A from complex plant extracts. The systematic scale-up from analytical to preparative chromatography requires careful optimization of multiple parameters to achieve high purity and yield [5] [6] [7].

Column Selection Strategies: The choice of preparative column directly impacts separation efficiency and throughput capacity. For Cimiracemoside A purification, C18 reversed-phase columns provide excellent retention and selectivity for triterpene saponins. Analytical method development typically employs 250 × 4.6 millimeter columns with 5-micrometer particle size, which are then scaled up to semi-preparative dimensions (250 × 20 millimeters) and finally to preparative scale (250 × 50 millimeters) [8] [5] [7].

Particle Size Optimization: Preparative columns typically utilize larger particle sizes (3.5-5 micrometers) compared to analytical columns to accommodate higher flow rates and sample loads while maintaining acceptable back pressure. Although resolution may be slightly reduced compared to smaller particles, the loading capacity and throughput advantages justify this trade-off for preparative applications [6] [7].

Mobile Phase Composition: Optimal mobile phase systems for Cimiracemoside A purification employ acetonitrile-water gradients with trifluoroacetic acid modification to enhance peak shape and resolution. The gradient typically progresses from 25% to 90% acetonitrile over 15-30 minutes, depending on the complexity of the sample matrix [8] [9] [10].

Flow Rate Scaling: Flow rate optimization follows established scaling principles based on column cross-sectional area. Analytical separations typically employ 1.0 milliliter per minute flow rates, which scale to 5-10 milliliters per minute for semi-preparative columns and 50-100 milliliters per minute for preparative columns [5] [7].

Detection Systems: Evaporative Light Scattering Detection provides universal detection capability for triterpene saponins that lack significant ultraviolet absorption. This detection method enables accurate peak tracking and fraction collection for compounds with minimal chromophores [8] [11]. Photodiode Array Detection serves as a complementary technique for samples containing ultraviolet-active phenolic components [10].

| Column Scale | Dimensions | Flow Rate | Sample Load | Throughput | Reference |

|---|---|---|---|---|---|

| Analytical | 250 × 4.6 mm | 1.0 mL/min | 1-10 mg | Method development | [8] |

| Semi-preparative | 250 × 20 mm | 5-10 mL/min | 10-100 mg | Scale-up optimization | [5] |

| Preparative | 250 × 50 mm | 50-100 mL/min | 100 mg-1 g | Production scale | [7] |

High-Speed Countercurrent Chromatography Applications

High-Speed Countercurrent Chromatography represents a unique liquid-liquid partition chromatography technique that eliminates solid stationary phases, thereby preventing irreversible adsorption and enabling high recovery rates for sensitive natural products like Cimiracemoside A [12] [13] [14].

Solvent System Selection Principles: The foundation of successful High-Speed Countercurrent Chromatography separations lies in the judicious selection of biphasic solvent systems that provide optimal partition coefficients for target compounds. For triterpene saponins, the partition coefficient should ideally fall within the range of 0.5 to 2.0 to ensure adequate retention while maintaining reasonable elution times [15] [14].

Portal Solvent Systems: Several well-established solvent systems serve as starting points for triterpene saponin separations. The hexane-ethyl acetate-methanol-water system (1:1:1:1) provides excellent general-purpose separation capabilities for medium-polarity compounds [13] [14]. For more polar saponins, the chloroform-methanol-water system (4:3:2) offers enhanced selectivity [13] [14].

Specialized Systems for Cimiracemoside A: Advanced research has identified highly specific solvent systems optimized for Cimicifuga racemosa triterpene saponins. The complex six-component system comprising n-hexane-acetone-ethyl acetate-2-propanol-ethanol-water (3.5:1:2:1:0.5:2) has demonstrated exceptional performance for isolating Cimiracemoside D with 96.2% purity, indicating its potential applicability for related compounds [16].

Polarity Parameter Modeling: Modern solvent system selection employs High Performance Liquid Chromatography polarity parameter models to predict optimal solvent compositions. This approach significantly reduces the empirical testing required and accelerates method development by providing theoretical foundations for solvent selection [15].

Operational Parameters: High-Speed Countercurrent Chromatography separations typically operate at rotation speeds of 800-1400 revolutions per minute with flow rates of 1-3 milliliters per minute. The stationary phase retention volume should be maintained above 60% to ensure stable separation conditions [11] [16] [17].

| Solvent System | Composition | Polarity Range | K-value Range | Application | Reference |

|---|---|---|---|---|---|

| HEMWat | n-Hexane:EtOAc:MeOH:Water (1:1:1:1) | Medium | 0.5-2.0 | General triterpene saponins | [13] [14] |

| ChMWat | CHCl₃:MeOH:Water (4:3:2) | High | 0.5-2.0 | Polar saponins | [13] [14] |

| Specialized | n-Hexane:Acetone:EtOAc:2-Propanol:EtOH:Water | Medium-High | 0.8-1.5 | Cimiracemoside derivatives | [16] |

Solid-Phase Extraction Cleanup Strategies

Solid-Phase Extraction constitutes an essential sample cleanup and enrichment technique that significantly enhances the purity of Cimiracemoside A preparations by removing interfering matrix components while concentrating target analytes [18] [19] [20].

Sorbent Selection Criteria: The choice of solid-phase extraction sorbent depends on the specific interactions required between the target analyte and potential interferents. For Cimiracemoside A cleanup, multiple sorbent types offer distinct advantages based on their interaction mechanisms [21] [20].

Reversed-Phase Sorbents: Octadecylsilane (C18) and octylsilane (C8) sorbents provide hydrophobic interaction mechanisms suitable for retaining moderately polar triterpene aglycones while allowing highly polar sugar moieties to pass through. C18 sorbents offer stronger retention and are preferred for aglycone separation, while C8 sorbents provide moderate retention suitable for intact saponin cleanup [18] [20].

Mixed-Mode Sorbents: Advanced mixed-mode sorbents combining C18 reversed-phase functionality with strong cation exchange properties enable dual-mechanism retention. These sorbents are particularly effective for cationic saponin derivatives and provide superior cleanup compared to single-mechanism sorbents [22] [21].

Hydrophilic Interaction Sorbents: For highly polar triterpene glycosides, Hydrophilic Interaction Liquid Chromatography sorbents offer complementary selectivity to reversed-phase materials. These sorbents are particularly valuable for enriching polar sugar-containing saponins from complex matrices [23] [22].

Molecularly Imprinted Polymers: Molecularly Imprinted Polymer sorbents represent the ultimate in selective extraction, offering template-designed recognition sites for specific target molecules. While more complex to develop, these sorbents can achieve exceptional selectivity and recovery rates (90-99%) for Cimiracemoside A [24] [25].

Optimization Parameters: Successful solid-phase extraction requires systematic optimization of multiple parameters including pH adjustment, loading volume, wash solvent composition, and elution conditions. The pH of the sample solution critically affects the ionization state of both the analyte and the sorbent, directly impacting retention efficiency [26] [24].

Method Development Protocol: Solid-phase extraction method development follows a systematic approach beginning with sorbent selection based on analyte properties, followed by conditioning protocol optimization, sample loading parameter determination, washing condition establishment, and finally elution optimization [20] [27].

| Sorbent Type | Mechanism | Target Application | Recovery Rate | Optimization Focus | Reference |

|---|---|---|---|---|---|

| C18 | Hydrophobic interaction | Aglycone separation | 85-95% | pH and elution solvent | [18] [20] |

| Mixed-mode (C18/SCX) | Hydrophobic + ion exchange | Cationic derivatives | 90-98% | pH adjustment critical | [22] [21] |

| HILIC | Hydrophilic interaction | Polar glycosides | 75-88% | Organic/aqueous ratio | [23] [22] |

| Molecularly Imprinted | Selective recognition | Specific targets | 90-99% | Template conditions | [24] [25] |